molecular formula C23H23FN2O5S B2780762 N-(2-ethoxyphenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide CAS No. 452050-81-6

N-(2-ethoxyphenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide

Cat. No.: B2780762
CAS No.: 452050-81-6
M. Wt: 458.5
InChI Key: XODPWIGTYFWISI-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes an ethoxyphenyl group, a fluorobenzamide core, and a methoxybenzylsulfamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core fluorobenzamide structure, followed by the introduction of the ethoxyphenyl and methoxybenzylsulfamoyl groups. Common reagents used in these reactions include ethoxyphenyl bromide, fluorobenzamide, and methoxybenzylamine. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperature, pressure, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted benzamides with different functional groups.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: This compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-ethoxyphenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide include other benzamides and sulfonamides with similar structural features. Examples include:

  • N-(4-methoxybenzyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide
  • N-(4-methoxyphenyl)acetamide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the ethoxyphenyl, fluorobenzamide, and methoxybenzylsulfamoyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various scientific research applications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O5S/c1-3-31-22-7-5-4-6-21(22)26-23(27)19-14-18(12-13-20(19)24)32(28,29)25-15-16-8-10-17(30-2)11-9-16/h4-14,25H,3,15H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODPWIGTYFWISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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